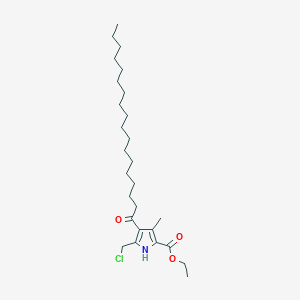
ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(CHLOROMETHYL)-3-METHYL-4-STEAROYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(CHLOROMETHYL)-3-METHYL-4-STEAROYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core, followed by the introduction of the chloromethyl, methyl, stearoyl, and ethyl ester groups through various substitution and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-purity reagents, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: ETHYL 5-(CHLOROMETHYL)-3-METHYL-4-STEAROYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
ETHYL 5-(CHLOROMETHYL)-3-METHYL-4-STEAROYL-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 5-(CHLOROMETHYL)-3-METHYL-4-STEAROYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering gene expression.
Comparison with Similar Compounds
ETHYL 5-(CHLOROMETHYL)-3-METHYL-4-PHENYL-1H-PYRROLE-2-CARBOXYLATE: Similar structure but with a phenyl group instead of a stearoyl group.
ETHYL 5-(CHLOROMETHYL)-3-METHYL-4-BUTYRYL-1H-PYRROLE-2-CARBOXYLATE: Contains a butyryl group instead of a stearoyl group.
Uniqueness: ETHYL 5-(CHLOROMETHYL)-3-METHYL-4-STEAROYL-1H-PYRROLE-2-CARBOXYLATE is unique due to the presence of the long-chain stearoyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly valuable in applications requiring specific lipid interactions or solubility characteristics.
Properties
Molecular Formula |
C27H46ClNO3 |
|---|---|
Molecular Weight |
468.1 g/mol |
IUPAC Name |
ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C27H46ClNO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(30)25-22(3)26(27(31)32-5-2)29-23(25)21-28/h29H,4-21H2,1-3H3 |
InChI Key |
ZOYNAZNBRGRWRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=C(NC(=C1C)C(=O)OCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















